molecular formula C13H13NO2 B3043631 (5-(4-Methoxyphenyl)pyridin-3-yl)methanol CAS No. 887974-21-2

(5-(4-Methoxyphenyl)pyridin-3-yl)methanol

Cat. No. B3043631
CAS RN: 887974-21-2
M. Wt: 215.25 g/mol
InChI Key: KAZWQVHNKWXKGK-UHFFFAOYSA-N
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Description

“(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of substituted pyridines, such as “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol”, often involves the remodeling of (Aza)indole/Benzofuran skeletons . This process typically includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” can be represented by the InChI code 1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 . This indicates the presence of a pyridine ring attached to a methoxyphenyl group and a methanol group .


Chemical Reactions Analysis

Pyridine derivatives like “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” can undergo various chemical reactions. For instance, pyridine reacts with methanol, and after heating and the action of a catalyst, 3-methyl pyridine -5-methanol is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” include a molecular weight of 203.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Antiproliferative Activity

(5-(4-Methoxyphenyl)pyridin-3-yl)methanol: and its derivatives have been investigated for their antiproliferative activity against various cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values. Notably, it induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation. Additionally, it reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Second Harmonic Generation (SHG) Efficiency

A pyridine-based chalcone derivative with electron donor groups substituted at the meta and ortho positions of the phenylene ring showed an increase in second harmonic generation (SHG) efficiency . This property makes it relevant for nonlinear optical applications.

pH Sensing

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing . Such pH-sensitive molecules find applications in biosensors and cellular imaging.

Polymer Structure

In the field of materials science, researchers have explored the use of (5-(4-Methoxyphenyl)pyridin-3-yl)methanol derivatives in polymer structures. For instance, cylindrical channels based on this compound have been incorporated into novel polymers . These structures may have applications in drug delivery or selective ion transport.

Anti-Inflammatory and Antioxidant Properties

Chalcones, which often contain pyrazole moieties, are known for their anti-inflammatory and antioxidant properties. The presence of the thiophene moiety in some derivatives further enhances their biological efficiency . These compounds could be explored for potential therapeutic applications.

Safety and Hazards

While specific safety and hazard information for “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” was not found in the retrieved papers, it is generally recommended to wear suitable personal protective equipment such as lab gloves, goggles, and protective clothing during operation .

Future Directions

The future directions for the study and application of “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” and similar compounds could involve further development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)12-6-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZWQVHNKWXKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285092
Record name 5-(4-Methoxyphenyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methoxyphenyl)pyridin-3-yl)methanol

CAS RN

887974-21-2
Record name 5-(4-Methoxyphenyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887974-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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